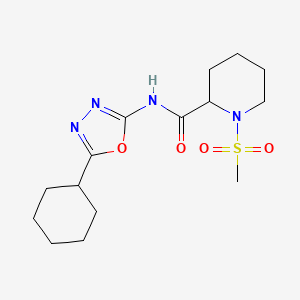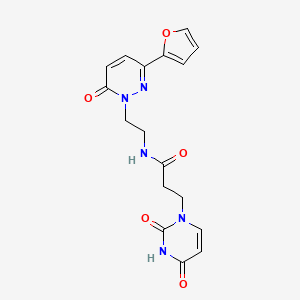
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound. Known for its intricate structure, the compound has drawn attention in various fields, including organic chemistry and pharmaceutical research, due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize this compound, one typically begins with a series of intermediate steps:
Formation of the pyrimidine core: : Starting from readily available building blocks like urea and malonic acid derivatives under acidic or basic conditions.
Construction of the pyridazinone ring: : This involves condensation reactions using furan derivatives and hydrazine, followed by cyclization.
Linking the two moieties: : The final step involves coupling the two key intermediates through amide bond formation using reagents like carbodiimides under mild conditions.
Industrial Production Methods: On an industrial scale, similar synthetic routes are followed, but with optimizations for yield and cost-effectiveness. Key processes include solvent recycling, the use of catalysts to speed up reactions, and implementing continuous flow reactors to increase production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation reactions, especially at the furanyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can target various carbonyl groups in the structure, potentially using agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitutions can occur on the pyrimidine or pyridazine rings with strong nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, often in acidic media.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products: Reactions yield modified derivatives of the original compound, often with additional functional groups such as hydroxyls, reduced carbonyls, or substituted aryls, depending on the reaction conditions.
Applications De Recherche Scientifique
Chemistry: : The compound is studied for its interesting reactivity profile and potential as a synthetic intermediate for more complex molecules. Biology : Investigations focus on its interactions with biological macromolecules, assessing its role as an enzyme inhibitor or a ligand for certain proteins. Medicine : Potential pharmacological activities, including antimicrobial, antiviral, or anticancer properties, are subjects of ongoing research. Industry : Applications can extend to materials science, where its derivatives might be used in polymer synthesis or as components in advanced materials.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, influencing biological processes. For example, the furan and pyridazine moieties might interact with specific binding sites on proteins, altering their function.
Comparaison Avec Des Composés Similaires
Unique Features: : The dual-ring system incorporating both pyrimidine and pyridazine functionalities, along with the furan moiety, distinguishes it from simpler analogs. Similar Compounds :
Pyrimidine-based: : 5-fluorouracil, thymidine
Pyridazine-based: : Cadralazine, Pyridazinylhydrazone
Furan-based: : Furosemide, Furazolidone Its uniqueness lies in the integrated presence of these three moieties in a single molecule, potentially offering multifunctional reactivity and interactions.
And there you have it! A detailed analysis of your compound. Enjoy diving into the details!
Propriétés
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c23-14(5-8-21-9-6-15(24)19-17(21)26)18-7-10-22-16(25)4-3-12(20-22)13-2-1-11-27-13/h1-4,6,9,11H,5,7-8,10H2,(H,18,23)(H,19,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZDDKZXBOFCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
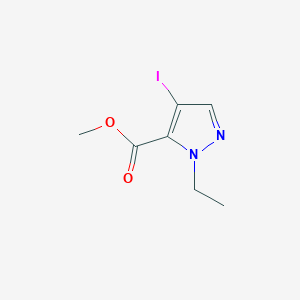
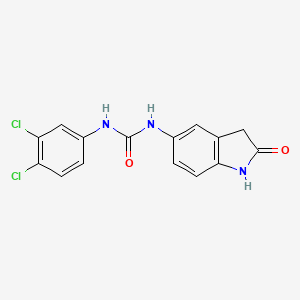
![5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2849537.png)
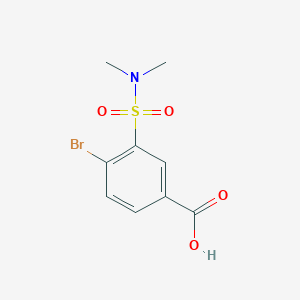
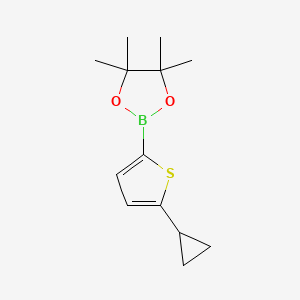
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2849542.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2849544.png)
![N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2849545.png)
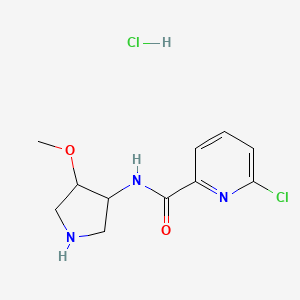
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2849549.png)
![1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2849553.png)
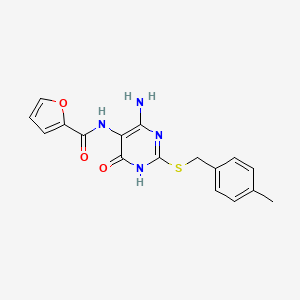
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine](/img/structure/B2849555.png)
